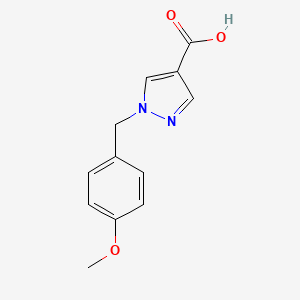

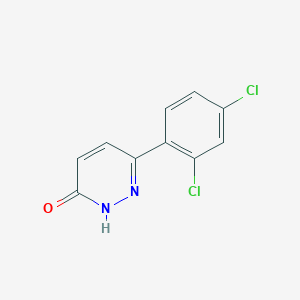

![molecular formula C7H8N4O B1419045 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1186609-65-3](/img/structure/B1419045.png)

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Overview

Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are part of the pyrazolopyridines family, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Molecular Structure Analysis

These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Scientific Research Applications

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This involves the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds have been studied extensively due to their wide range of pharmacological properties .

- Methods of Application : The synthetic strategies and approaches to these derivatives are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The review covers comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

-

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

- Scientific Field : Biomedical Research

- Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : The biomedical applications of such compounds are being studied .

-

Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide

- Scientific Field : Organic Chemistry

- Application Summary : This involves the synthesis of a specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The synthesized compound could potentially have various applications, which would need to be explored further .

-

Synthesis of heteroaromatic 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridines

- Scientific Field : Organic Chemistry

- Application Summary : This involves the synthesis of another specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The synthesized compound could potentially have various applications, which would need to be explored further .

-

Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide

- Scientific Field : Organic Chemistry

- Application Summary : This involves the synthesis of a specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The synthesized compound could potentially have various applications, which would need to be explored further .

-

Synthesis of heteroaromatic 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridines

- Scientific Field : Organic Chemistry

- Application Summary : This involves the synthesis of another specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The synthesized compound could potentially have various applications, which would need to be explored further .

properties

IUPAC Name |

3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIQPCQVPGBPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657921 | |

| Record name | 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine | |

CAS RN |

1186609-65-3 | |

| Record name | 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

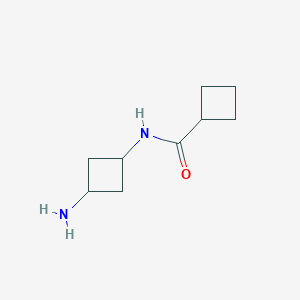

![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)

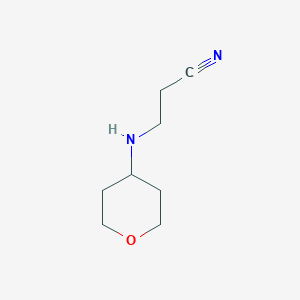

![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

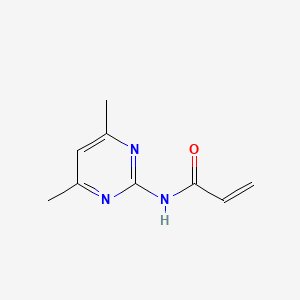

![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)